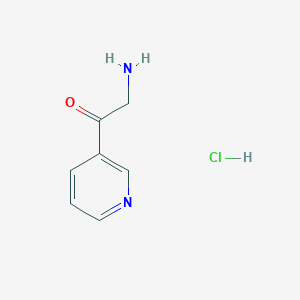

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

CAS No.: 93103-00-5

Cat. No.: VC3742013

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93103-00-5 |

|---|---|

| Molecular Formula | C7H9ClN2O |

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | 2-amino-1-pyridin-3-ylethanone;hydrochloride |

| Standard InChI | InChI=1S/C7H8N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4,8H2;1H |

| Standard InChI Key | NZRHWLYBXKDQFN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(=O)CN.Cl |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)CN.Cl |

Introduction

Chemical Structure and Properties

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a pyridine derivative characterized by an amino group attached to an ethanone moiety linked to a pyridin-3-yl ring. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions. The molecule contains a pyridine ring with a ketone functionality, distinguishing it from its alcohol counterpart, (R)-2-amino-1-(pyridin-3-yl)ethanol hydrochloride.

Physical and Chemical Properties

The fundamental physicochemical properties of 2-amino-1-pyridin-3-ylethanone hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 93103-00-5 |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.612 g/mol |

| Exact Mass | 172.04000 |

| Polar Surface Area (PSA) | 55.98000 |

| LogP | 1.72530 |

| HS Code | 2933399090 |

The compound features functional groups that include a pyridine ring, a ketone group, and a primary amine, all of which contribute to its chemical reactivity and potential biological interactions . The presence of the hydrochloride salt form improves its stability and solubility characteristics compared to the free base form, making it more suitable for various research applications.

Structural Characteristics

The molecular structure of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride consists of a pyridine ring attached at the 3-position to an ethanone group that bears an amino functionality. This arrangement of atoms creates a compound with potential hydrogen bonding capabilities through its amine group and ketone oxygen, while the pyridine nitrogen serves as a possible site for coordination with metal ions or interaction with biological targets .

Synthesis Methods

Purification and Characterization

After synthesis, purification methods likely include recrystallization to obtain the hydrochloride salt with high purity. Characterization techniques would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the synthesized compound. Additionally, elemental analysis would be used to verify the composition and stoichiometry of the hydrochloride salt .

Applications in Organic Synthesis

As a Building Block

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride serves as a valuable building block in organic synthesis due to its functional group arrangement. The compound's amine group provides a reactive site for further modifications through various reactions including acylation, alkylation, and reductive amination. Additionally, the ketone functionality offers opportunities for transformations such as reduction, condensation reactions, and carbonyl additions .

In Heterocyclic Chemistry

The compound's structure makes it particularly useful in the synthesis of heterocyclic compounds of pharmaceutical interest. The amino ketone framework can participate in cyclization reactions to form various nitrogen-containing heterocycles including imidazoles, pyrazoles, and their derivatives. These heterocyclic products often exhibit diverse biological activities and serve as core structures in drug discovery efforts.

Analytical Methods for Identification and Quantification

Spectroscopic Techniques

Several spectroscopic methods are applicable for the identification and characterization of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride:

-

NMR Spectroscopy: 1H and 13C NMR would provide detailed structural information, with characteristic signals for the pyridine ring protons, methylene protons adjacent to the amine group, and carbonyl carbon.

-

Mass Spectrometry: This technique would confirm the molecular weight and fragmentation pattern, providing additional structural verification.

-

IR Spectroscopy: Would identify functional groups through characteristic absorption bands, particularly for the C=O stretching of the ketone group, N-H stretching of the amine, and patterns associated with the pyridine ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be suitable for analyzing the purity of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride and monitoring reactions involving this compound. These methods could be optimized using appropriate mobile phases considering the compound's polarity and potential for hydrogen bonding interactions with stationary phases.

Comparison with Related Compounds

Structural Analogs

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride shares structural similarities with several related compounds, including:

-

(R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride: This compound differs by having a hydroxyl group in place of the ketone, resulting in different chemical reactivity and potentially different biological activity.

-

Pyridine derivatives with substituents at different positions (2- or 4-position instead of 3-position): These positional isomers would exhibit different spatial arrangements of functional groups, affecting their chemical and biological properties.

The comparison of these structural analogs provides valuable insights into structure-activity relationships and helps guide the development of compounds with optimized properties for specific applications.

Comparative Properties

The following table compares key properties of 2-amino-1-(pyridin-3-yl)ethanone hydrochloride with its alcohol analog:

| Property | 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride | (R)-2-Amino-1-(pyridin-3-yl)ethanol hydrochloride |

|---|---|---|

| Molecular Formula | C₇H₉ClN₂O | C₇H₁₁ClN₂O |

| Molecular Weight | 172.612 g/mol | 174.63 g/mol |

| Functional Groups | Amine, Ketone, Pyridine | Amine, Alcohol, Pyridine |

| Chemical Reactivity | Ketone reactivity (additions, reductions) | Alcohol reactivity (oxidations, esterifications) |

| CAS Number | 93103-00-5 | 1038594-01-2 |

This comparison highlights the subtle structural differences that can significantly impact chemical behavior and applications of these closely related compounds .

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing improved synthetic routes to 2-amino-1-(pyridin-3-yl)ethanone hydrochloride with higher yields, fewer steps, and more environmentally friendly conditions. Potential approaches might include catalytic methods, flow chemistry techniques, or alternative reagent systems that offer advantages over conventional synthesis methods.

Biological Activity Screening

Comprehensive screening of this compound against various biological targets would help establish its pharmacological profile. Areas of interest might include:

-

Antimicrobial activity against bacterial and fungal pathogens

-

Enzyme inhibition studies with medicinally relevant targets

-

Cytotoxicity assessment against cancer cell lines

-

Neurological activity screening

-

Anti-inflammatory potential evaluation

These investigations would provide valuable data to guide potential applications in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume